4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)benzamide
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Overview
Description
The compound “4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)benzamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,3-dihydrobenzofuran ring system in the compound is known to confer a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches : Research has been conducted on novel synthesis methods for compounds structurally related to the chemical structure , focusing on improving systemic exposure and targeting specific biological activities. For instance, modifications of rhein to enhance systemic exposure highlight the versatility of synthesis approaches in accessing compounds with improved biological or physical properties (Owton et al., 1995).
Chemical Transformations and Derivatives : Studies on chemical transformations have led to the creation of various derivatives with potential applications in CNS disorders and as anti-inflammatory agents. This includes the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] indicating a method to produce compounds with potential CNS activity (Martin et al., 1981).
Potential Applications
Biological and Medicinal Applications : Research on analogs and derivatives of the main chemical structure has shown promise in areas such as anticancer activity. For example, the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone showcased significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Material Science Applications : The synthesis of polyamides containing pendant pentadecyl chains from a new aromatic diacid monomer synthesized from cardanol is an example of the application of similar compounds in materials science, particularly in developing new polymers with enhanced solubility and thermal stability (More et al., 2010).
Future Directions
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO4/c1-24(2)14-18-4-3-5-21(22(18)33-24)31-15-16-6-8-17(9-7-16)23(30)29-19-10-12-20(13-11-19)32-25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSZKRONWOMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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